Product packaging for 2-Chloro-5-fluoro-3-methylquinoxaline(Cat. No.:)

2-Chloro-5-fluoro-3-methylquinoxaline

Cat. No.: B11903736
M. Wt: 196.61 g/mol
InChI Key: NTDVYJLCULXSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-5-fluoro-3-methylquinoxaline (CAS 1426822-08-3) is a fluorinated and chlorinated quinoxaline derivative of significant interest in medicinal chemistry research. With a molecular formula of C9H6ClFN2 and a molecular weight of 196.61 , this compound serves as a versatile synthetic building block. Quinoxaline cores are known for their wide spectrum of biological activities, and the reactive chloro and methyl groups at the 2- and 3-positions make this derivative a particularly valuable precursor for further functionalization . Researchers utilize this scaffold to develop novel compounds for investigating antimicrobial agents and as a key intermediate in the synthesis of potential anticonvulsants, such as triazolo[4,3-a]quinoxaline derivatives . The strategic incorporation of a fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug discovery . This product is intended for research purposes in laboratory settings only. REFERENCES Provided for research purposes only. 1. BLD Pharmatech Ltd. This compound. https://www.bldpharm.com/products/1426822-08-3.html 2. M. A. A. Elneairy et al. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Pharmaceuticals (Basel). 2010. https://pubmed.ncbi.nlm.nih.gov/27713361/ 3. N. K. Suresh et al. Synthesis of some new 4-styryltetrazolo[1,5-a]quinoxaline and 1-substituted-4-styryl[1,2,4]triazolo[4,3-a]quinoxaline derivatives as potent anticonvulsants. European Journal of Medicinal Chemistry. 2008. https://www.sciencedirect.com/science/article/abs/pii/S0223523408003061 4. S. Saeed et al. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. 2021. https://www.mdpi.com/1420-3049/26/4/1055

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClFN2 B11903736 2-Chloro-5-fluoro-3-methylquinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

IUPAC Name

2-chloro-5-fluoro-3-methylquinoxaline

InChI

InChI=1S/C9H6ClFN2/c1-5-9(10)13-7-4-2-3-6(11)8(7)12-5/h2-4H,1H3

InChI Key

NTDVYJLCULXSIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=CC=C(C2=N1)F)Cl

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 5 Fluoro 3 Methylquinoxaline

Nucleophilic Aromatic Substitution Reactions on the Halogenated Quinoxaline (B1680401) System

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-Chloro-5-fluoro-3-methylquinoxaline. The electron-deficient nature of the pyrazine (B50134) ring, a key feature of the quinoxaline core, significantly activates the molecule towards attack by nucleophiles. This reaction generally proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. nih.govnih.gov The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups, such as the nitrogen atoms within the quinoxaline ring system. nih.govsapub.org

Reactivity and Selectivity of the 2-Chloro Moiety

The chlorine atom at the C-2 position of the quinoxaline ring is highly activated towards nucleophilic displacement. Its position alpha to one of the ring nitrogens renders the carbon atom significantly electrophilic and susceptible to attack. Research on 2-chloroquinoxaline (B48734) derivatives confirms that they preferentially undergo SNAr at the chlorine-bearing carbon. nih.gov This high reactivity allows for the substitution of the chloro group with a wide variety of nucleophiles.

For instance, 2-chloro-3-methylquinoxaline (B189447) can be readily synthesized from the corresponding 2-hydroxy-3-methylquinoxaline (B154303) by treatment with phosphorus oxychloride (POCl₃). nih.gov The resulting chloro derivative serves as a versatile intermediate. It can react with phenoxides, such as the one derived from 4-hydroxy benzaldehyde, to form ether linkages, displacing the chloride ion. nih.gov Similarly, studies on the related 2,4-dichloroquinazoline (B46505) system show that the chlorine atom at the 4-position (analogous to the 2-position in quinoxaline in its proximity to a ring nitrogen) is exceptionally reactive and undergoes regioselective substitution. youtube.com This inherent reactivity makes the 2-chloro moiety the principal site for nucleophilic attack in transformations aimed at functionalizing the heterocyclic portion of the molecule.

Reactivity and Selectivity of the 5-Fluoro Moiety

The fluorine atom at the C-5 position, located on the benzene (B151609) portion of the quinoxaline ring, is also susceptible to nucleophilic aromatic substitution, although its reactivity is considerably lower than that of the 2-chloro group. The electron-withdrawing nature of the fused pyrazine ring system activates the entire aromatic structure, including the C-5 position, towards nucleophilic attack. In SNAr reactions, fluoride (B91410) is an effective leaving group, not because of the C-F bond strength, but because the rate-determining step is the initial attack of the nucleophile. nih.gov The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, facilitating this initial attack. nih.gov

Studies on analogous systems, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrate that a fluorine atom on a benzene ring activated by strong electron-withdrawing groups can be displaced by various oxygen, sulfur, and nitrogen nucleophiles. rsc.orgacs.org While less reactive than the C-2 position, the C-5 fluoro group in this compound represents a secondary site for potential functionalization under more forcing reaction conditions or through specialized methods like photoredox catalysis. chim.it

Competitive Reactions Involving Multiple Halogen Substituents

When this compound is subjected to nucleophilic attack, a competitive reaction between the displacement of the 2-chloro and 5-fluoro substituents is possible. However, the regioselectivity is strongly dictated by the electronic activation of the respective positions. The C-2 position is significantly more electron-deficient due to the direct alpha-relationship with a ring nitrogen. This proximity provides superior stabilization for the negative charge that develops in the Meisenheimer intermediate.

The activation of the C-5 position by the ring nitrogens is a more distant, relayed effect. Consequently, nucleophilic attack will occur preferentially at the C-2 position. The substitution of the 2-chloro group is the kinetically and thermodynamically favored pathway under standard SNAr conditions. The displacement of the 5-fluoro group would generally require much harsher conditions and would likely only be observed after the 2-chloro group has already been substituted. This pronounced difference in reactivity allows for the selective functionalization of the C-2 position while leaving the C-5 fluoro group intact.

Table 1: Factors Influencing Regioselectivity in Nucleophilic Aromatic Substitution
Factor2-Chloro Moiety5-Fluoro MoietyOutcome
Position C-2 (Pyrazine Ring)C-5 (Benzene Ring)Preferential substitution at the 2-position. The 2-chloro group is significantly more reactive than the 5-fluoro group due to stronger electronic activation from the adjacent ring nitrogen, leading to greater stabilization of the reaction intermediate.
Electronic Activation High (α to ring nitrogen)Moderate (Activated by fused ring system)
Intermediate Stability High (Charge stabilized by adjacent N)Moderate
Leaving Group Ability (SNAr) GoodExcellent (F > Cl)

Oxidative Transformations, Including N-Oxidation Pathways

The nitrogen atoms in the quinoxaline ring can be oxidized to form N-oxides. The oxidation of quinoxaline and its derivatives can yield mono-N-oxides or di-N-oxides, depending on the reagent and reaction conditions. rsc.org A powerful reagent for this transformation is a complex of hypofluorous acid with acetonitrile (B52724) (HOF·CH₃CN), which can oxidize even quinoxalines bearing electron-withdrawing substituents to the corresponding 1,4-di-N-oxides in high yields. nih.gov The resulting quinoxaline 1,4-di-N-oxides (QdNOs) are themselves reactive species. The presence of the N-oxide groups enhances the reactivity of the quinoxaline core towards nucleophilic substitution. nih.gov

These N-oxides are important in medicinal chemistry, often acting as prodrugs that can be reduced within cells to generate reactive oxygen species and other radicals, leading to biological activity. nih.govnih.gov Pulse radiolysis studies on related quinoxalin-2-ones have shown that oxidation can lead to the formation of transient N-centered radicals and OH-adducts on the benzene ring. nih.gov Furthermore, photoexcitation of quinoxaline derivatives in the presence of oxygen can generate superoxide (B77818) radical anions and singlet oxygen, highlighting another pathway for oxidative transformation. mdpi.com

Transformations Involving the Methyl Group at Position 3

The methyl group at the C-3 position is a site for various chemical transformations, most notably oxidation and condensation reactions. While the methyl group itself is relatively stable, it can be oxidized under appropriate conditions. Analogous to the oxidation of 2-methyl quinoline (B57606), the methyl group on the quinoxaline ring can be converted to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). youtube.com

Alternatively, the methyl group can be oxidized to an aldehyde. The oxidation of 2,3-bis(bromomethyl)quinoxaline (B1328767) with dimethyl sulfoxide (B87167) (DMSO) yields the corresponding quinoxaline-2,3-dicarboxaldehyde, demonstrating that a modified methyl group can be readily converted to a carbonyl. acs.org This resulting aldehyde functionality is highly valuable for further derivatization. For example, quinoxaline derivatives containing a formyl group readily undergo condensation reactions with primary amines to form Schiff bases. nih.gov These reactions provide a powerful method for elaborately extending the molecular structure from the C-3 position.

Table 2: Representative Transformations of the 3-Methyl Group
Starting MoietyReagent/ConditionProduct MoietyReaction Type
-CH₃KMnO₄ (strong oxidation)-COOHOxidation
-CH₂BrDMSO (Kornblum oxidation)-CHOOxidation
-CHO (as derivative)R-NH₂ (primary amine)-CH=N-RCondensation (Schiff Base Formation)

Advanced Spectroscopic and Structural Characterization of 2 Chloro 5 Fluoro 3 Methylquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei. For 2-Chloro-5-fluoro-3-methylquinoxaline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be essential for unambiguous structural confirmation.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F) for Chemical Environment Analysis

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group. The aromatic region would likely display a complex pattern due to the fluorine substitution. The proton on the carbon adjacent to the fluorine (C6-H) would appear as a doublet of doublets due to coupling with the neighboring proton (C7-H) and the fluorine atom. The other two aromatic protons (C7-H and C8-H) would also show splitting patterns based on their coupling with adjacent protons. The methyl group protons at position 3 would appear as a sharp singlet, likely in the range of δ 2.5-2.8 ppm.

¹³C NMR: The carbon NMR spectrum would provide information on all nine unique carbon atoms in the molecule. The presence of electronegative chlorine and fluorine atoms would significantly influence the chemical shifts of the carbons in the quinoxaline (B1680401) ring system. Carbons directly bonded to the heteroatoms (C2, C3, C5, and the carbons of the pyrazine (B50134) ring) would be deshielded and appear at lower fields. The methyl carbon would resonate at a higher field, typically in the range of 15-25 ppm.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial technique. huji.ac.ilicpms.czbiophysics.org It is highly sensitive to the electronic environment. biophysics.org A single resonance would be expected for the fluorine atom at position 5. The chemical shift of this signal would be indicative of its position on the aromatic ring and the nature of the adjacent substituents. Coupling between the fluorine and the neighboring proton (C6-H) would result in a doublet in the proton-coupled ¹⁹F spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~150 - 155
C3-~145 - 150
C4a-~138 - 142
C5-~155 - 160 (d, ¹JCF ≈ 250 Hz)
C6~7.4 - 7.6 (dd)~115 - 120 (d, ²JCF ≈ 25 Hz)
C7~7.6 - 7.8 (m)~128 - 132 (d, ³JCF ≈ 10 Hz)
C8~7.9 - 8.1 (d)~125 - 129 (d, ⁴JCF ≈ 5 Hz)
C8a-~140 - 144
3-CH₃~2.7 - 2.9 (s)~20 - 25

Note: These are estimated values based on known substituent effects on quinoxaline and related aromatic systems. 'd' denotes a doublet and 'dd' a doublet of doublets, with predicted coupling constants (J) in Hertz (Hz). 'm' denotes a multiplet and 's' a singlet.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Regioisomer Differentiation

To definitively assign the predicted signals and confirm the connectivity of the atoms, two-dimensional NMR experiments would be vital.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A cross-peak between the signals of H6 and H7, and between H7 and H8 would confirm their positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This would allow for the unambiguous assignment of the protonated carbons (C6, C7, C8, and the methyl carbon).

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry would be used to determine the molecular weight and elemental composition of the compound, as well as to gain insight into its fragmentation patterns. The nominal molecular weight of this compound is approximately 196.02 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the molecular formula C₉H₆ClFN₂.

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and any chlorine-containing fragments due to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Predicted Fragmentation Pathway:

Under electron ionization (EI), the initial fragmentation would likely involve the loss of a chlorine atom or a methyl radical. Subsequent fragmentation could involve the cleavage of the pyrazine ring. Electrospray ionization (ESI) mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), could provide more detailed structural information through controlled fragmentation of the protonated molecule [M+H]⁺. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z (for ³⁵Cl)Possible Fragment IdentityDescription of Loss
196[C₉H₆³⁵ClFN₂]⁺Molecular Ion (M⁺)
181[C₈H₃³⁵ClFN₂]⁺Loss of methyl radical (•CH₃)
161[C₉H₆FN₂]⁺Loss of chlorine radical (•Cl)
134[C₈H₆N₂]⁺Loss of Cl and F (rearrangement)

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. mdpi.com

The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds, as well as for the C-Cl and C-F bonds. scialert.nettsijournals.com

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050 - 3150C-H stretchingAromatic C-H
2900 - 3000C-H stretchingMethyl (CH₃)
1600 - 1650C=N stretchingPyrazine ring
1450 - 1600C=C stretchingAromatic rings
1200 - 1300C-F stretchingAryl-Fluoride
1000 - 1100C-N stretchingAromatic amine
700 - 850C-Cl stretchingAryl-Chloride
650 - 900C-H out-of-plane bendingAromatic C-H

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Quinoxaline and its derivatives are known to exhibit characteristic UV-Vis absorption spectra due to π → π* and n → π* electronic transitions within the aromatic system. nih.govresearchgate.netresearchgate.netbyu.edu

The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or DMSO, would be expected to show multiple absorption bands. The substitution pattern, including the chloro, fluoro, and methyl groups, would influence the position and intensity of these absorption maxima (λ_max). The presence of these auxochromes could cause a bathochromic (red) or hypsochromic (blue) shift compared to the parent quinoxaline molecule.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Predicted λ_max (nm)Type of Electronic TransitionChromophore
~240 - 260π → πBenzene ring of the quinoxaline system
~320 - 340π → πEntire quinoxaline conjugated system
~380 - 400n → π*Non-bonding electrons of nitrogen atoms

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would need to be grown.

If a crystal structure were determined, it would provide definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-Cl, C-F) and angles within the molecule.

Planarity: Confirmation of the planarity of the quinoxaline ring system.

Crystal packing: Information on how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as π-π stacking or halogen bonding.

This data would be invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Detection of Photoinduced Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the detection and characterization of paramagnetic species, including transient radical intermediates. In the context of this compound, EPR spectroscopy is instrumental in studying its photochemical behavior, particularly the generation of radical species upon exposure to light. This section details the application of EPR, often in conjunction with the spin trapping technique, to identify and analyze photoinduced radical intermediates.

The photoexcitation of quinoxaline derivatives by UVA irradiation (e.g., at a wavelength of 365 nm) can lead to the formation of reactive intermediates. nih.govresearchgate.net These processes are frequently associated with the activation of molecular oxygen, resulting in the generation of reactive oxygen species (ROS) and other radical species, with the specific intermediates formed being dependent on the solvent and atmospheric conditions. nih.govdoaj.org

Due to the highly reactive and short-lived nature of many radical intermediates, the spin trapping technique is commonly employed. nih.govnih.gov This method involves the use of a "spin trap," a diamagnetic compound that reacts with the transient radical to form a more stable paramagnetic radical adduct. This spin adduct is less reactive and has a longer lifetime, allowing for its detection and characterization by EPR spectroscopy. nih.gov A frequently used spin trap in such studies is 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). nih.govresearchgate.netmdpi.com

Upon photoexcitation in the presence of a spin trap and in various solvents, quinoxaline derivatives have been shown to generate several types of radical intermediates. nih.gov In aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) under aerated conditions, the dominant species formed is often the superoxide (B77818) radical anion (O₂⁻). nih.govresearchgate.net The excited state of the quinoxaline derivative can interact with molecular oxygen through an electron transfer process to generate this superoxide radical anion. mdpi.com In mixed aqueous and organic media, the formation of hydroxyl radicals (•OH) has also been observed. nih.govmdpi.com Furthermore, carbon-centered radicals, which may originate from the solvent, can also be detected. nih.gov

The identification of these radical adducts is achieved by analyzing their characteristic EPR spectra. The spectra are defined by specific spin Hamiltonian parameters, namely the g-value and the hyperfine coupling constants (hfcc) of the magnetic nuclei (e.g., ¹⁴N and ¹H) within the spin adduct. nih.govmdpi.com By comparing the experimentally obtained parameters with known values, the identity of the trapped radical can be determined.

Below is a table summarizing the typical spin Hamiltonian parameters for various radical adducts of DMPO that could be expected to form during the photoinduced degradation of quinoxaline derivatives in different solvent systems. While specific data for this compound is not available, this table represents the characteristic values observed for related compounds.

Spin AdductaN / GaH / Gg-valueSolvent SystemReference
•DMPO-O₂⁻12.8310.332.0061DMSO researchgate.net
•DMPO-OH14.914.9-Water nih.gov
•DMPO-CH₃16.2523.332.0063DMSO/Argon nih.gov
•DMPO-OCH₃13.27.1-DMSO mdpi.com

Table 1. Representative Spin Hamiltonian Parameters for DMPO Spin Adducts.

The data in the table illustrates how different radical species produce distinct EPR spectral parameters. For instance, the superoxide adduct in DMSO is characterized by a nitrogen coupling constant (aN) of 12.83 G and a proton coupling constant (aH) of 10.33 G. researchgate.net In contrast, the methyl radical adduct, observed under an inert atmosphere, exhibits significantly different coupling constants. nih.gov The generation of methyl radicals in a mixed solvent containing DMSO can be an indicator of the initial formation of hydroxyl radicals, which then react with DMSO to produce •CH₃. mdpi.com The analysis of these parameters allows for a detailed understanding of the photochemical reaction pathways of quinoxaline derivatives.

Computational and Theoretical Investigations of 2 Chloro 5 Fluoro 3 Methylquinoxaline

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nanobioletters.comnih.gov It is widely employed to determine molecular properties, including optimized geometry, electronic energies, and reactivity patterns. nih.govnih.gov For 2-Chloro-5-fluoro-3-methylquinoxaline, DFT calculations, likely using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide a detailed understanding of its intrinsic characteristics. nih.govdergi-fytronix.comresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface. nih.govnih.gov For this compound, the quinoxaline (B1680401) ring system is largely planar. However, conformational analysis would be necessary to determine the preferred orientation of the methyl group's hydrogen atoms relative to the quinoxaline core. While rotation around the C-C bond of the methyl group is expected to have a low energy barrier, identifying the most stable staggered conformer is crucial for the accuracy of subsequent calculations. nih.gov Studies on similar heterocyclic systems, such as quinoline (B57606) derivatives, have successfully used DFT to find stable conformers and have shown excellent agreement between calculated and experimental geometric parameters. dergi-fytronix.com

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The electronic and reactive nature of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.comnih.gov A smaller gap suggests a molecule is more reactive and less stable. mdpi.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govresearchgate.net These descriptors provide a quantitative measure of different aspects of reactivity.

Table 1: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance of the chemical potential to change with the number of electrons. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness; soft molecules are more reactive. mdpi.com

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | A measure of the energy lowering of a system when it accepts electrons. |

This table outlines the primary descriptors used to evaluate molecular reactivity based on frontier orbital energies.

For this compound, the electron-withdrawing chlorine and fluorine atoms are expected to lower the energies of both the HOMO and LUMO orbitals. The distribution of these orbitals is likely concentrated on the quinoxaline ring system. researchgate.netresearchgate.net The minimal HOMO-LUMO energy gap would indicate that the molecule is likely to be chemically reactive. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map displays different potential values on the electron density surface using a color spectrum. Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential. researchgate.net

In this compound, the MEP map would likely show significant negative potential (red) around the two nitrogen atoms of the quinoxaline ring due to their lone pairs of electrons, making them primary sites for electrophilic attack or hydrogen bonding. nih.gov The regions around the hydrogen atoms and potentially the carbon attached to the chlorine atom would exhibit positive potential (blue), indicating them as sites for nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis of Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. dergi-fytronix.comscilit.com It examines charge transfer and stabilizing interactions between filled "donor" orbitals and empty "acceptor" orbitals. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. researchgate.net

Table 2: Likely NBO Donor-Acceptor Interactions in this compound

Donor NBO Acceptor NBO Type of Interaction Predicted Stabilization Energy E(2) (kcal/mol)
LP (N1) π* (C2-N4) Lone Pair -> Antibonding Pi High
LP (N4) π* (C3-C10) Lone Pair -> Antibonding Pi High
LP (F) σ* (C5-C6) Lone Pair -> Antibonding Sigma Moderate
LP (Cl) σ* (C2-N1) Lone Pair -> Antibonding Sigma Moderate

This table presents hypothetical but expected intramolecular interactions based on the structure of the compound and general principles of NBO analysis.

Quantitative Structure-Property Relationship (QSPR) and Artificial Neural Network (ANN) Modeling

Quantitative Structure-Property Relationship (QSPR) studies aim to find a mathematical relationship between the structural properties of a molecule (descriptors) and a specific physicochemical property. nih.gov The fundamental principle is that the structure of a molecule dictates its properties. nih.gov By developing a robust QSPR model using a set of known compounds, the properties of new, untested compounds like this compound can be predicted. nih.gov

Artificial Neural Networks (ANNs) are a class of machine learning models inspired by the human brain that can be used for complex, non-linear modeling. researchgate.net In chemistry, ANNs can be trained on large datasets of molecules and their properties to create predictive models that often outperform traditional linear regression techniques used in QSPR. researchgate.netchemrxiv.org

A hypothetical QSPR/ANN model for predicting a property of this compound (e.g., its binding affinity to a specific protein) would involve:

Data Collection: Assembling a dataset of quinoxaline derivatives with measured values for the property of interest.

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each molecule in the dataset.

Model Building: Using multiple linear regression (for QSPR) or training an ANN to establish a correlation between the descriptors and the property. nih.govresearchgate.net

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external validation sets. nih.gov

Prediction: Using the validated model to predict the property for this compound based on its calculated descriptors.

Molecular Docking Simulations for Investigating Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating the mechanism of action at a molecular level. researchgate.netsemanticscholar.org

Given that many quinoxaline derivatives have been investigated as potential anticancer agents, a plausible target for this compound is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis. nih.govnih.gov A molecular docking simulation would place the compound into the ATP-binding pocket of VEGFR-2 to predict its binding mode and affinity.

The simulation would likely reveal key interactions responsible for stabilizing the ligand-protein complex.

Table 3: Potential Molecular Docking Interactions of this compound with VEGFR-2 Active Site

Interacting Amino Acid Residue Type of Interaction Atom(s) on Ligand Involved
Cys919 Hydrogen Bond Quinoxaline Nitrogen
Asp1046 Hydrogen Bond / Electrostatic Quinoxaline Nitrogen
Val848 Hydrophobic Interaction Methyl Group
Leu840 Hydrophobic Interaction Quinoxaline Ring
Phe918 π-π Stacking Quinoxaline Ring

This table summarizes hypothetical interactions based on known binding modes of similar inhibitors within the VEGFR-2 active site.

The results of such simulations, often expressed as a docking score, provide an estimate of the binding free energy. A lower score typically indicates a more favorable binding interaction. nih.gov These in-silico findings can then guide the synthesis and experimental testing of the compound. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in publicly available literature, the conformational stability and dynamic behavior of this molecule can be inferred from the well-understood principles of its constituent parts and related quinoxaline derivatives. The quinoxaline core is a rigid, planar bicyclic aromatic system. This rigidity is a defining characteristic and is not expected to be significantly altered by the substituents.

In a simulated environment, the dynamic behavior would be characterized by the vibrational frequencies of the aromatic rings and the stretching and bending of the bonds connected to the substituents. The planarity of the quinoxaline ring would be largely maintained, with minor out-of-plane fluctuations. The interaction of the molecule with solvent molecules in a simulation would highlight the regions of higher and lower electrostatic potential, influencing its solubility and intermolecular associations.

Table 1: Predicted Conformational and Dynamic Properties of this compound

PropertyPredicted CharacteristicBasis for Prediction
Quinoxaline Core Conformity Rigid and planarInherent aromaticity and fused ring structure of quinoxalines.
Primary Rotational Freedom Rotation of the C3-methyl groupFree rotation around a single bond.
Key Vibrational Modes C-H stretching, C-Cl stretching, C-F stretching, ring breathing modesStandard vibrational modes for substituted aromatic heterocycles.
Intermolecular Interactions Dipole-dipole, π-π stackingPresence of polar C-Cl and C-F bonds and the aromatic system.

In Silico Prediction of Reactivity and Mechanistic Pathways

The reactivity of this compound can be predicted using in silico methods, primarily based on the electronic effects of its substituents on the quinoxaline ring. The quinoxaline nucleus is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency is further modulated by the attached functional groups.

The chloro and fluoro substituents at the C2 and C5 positions, respectively, are electron-withdrawing groups due to their high electronegativity. This effect significantly enhances the electrophilicity of the quinoxaline ring, particularly at the carbon atoms of the pyrazine (B50134) ring. The C2 position, bearing the chloro group, is expected to be highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom is a good leaving group, and the electron-withdrawing nature of the adjacent nitrogen and the distant fluorine atom would stabilize the Meisenheimer complex intermediate formed during an SNAr reaction.

Mechanistic pathways for reactions involving this compound would likely revolve around nucleophilic substitution at the C2 position. The reaction would proceed via a two-step addition-elimination mechanism, characteristic of SNAr reactions. Computational models like Density Functional Theory (DFT) would be instrumental in calculating the activation energies for such pathways and predicting the regioselectivity of reactions. nih.gov

Table 2: Predicted Reactivity and Mechanistic Data for this compound

ParameterPredicted Value/CharacteristicRationale
Most Reactive Site C2-carbonActivated by an adjacent nitrogen and a good leaving group (Cl).
Dominant Reaction Type Nucleophilic Aromatic Substitution (SNAr)Electron-deficient nature of the quinoxaline ring, enhanced by halogen substituents.
Predicted Mechanistic Pathway Two-step Addition-EliminationFormation of a stabilized Meisenheimer intermediate.
Influence of Fluoro Group Electron-withdrawing, enhances electrophilicityIncreases the reactivity of the ring towards nucleophiles.
Influence of Methyl Group Electron-donating, slight deactivationPartially offsets the electron-withdrawing effects of the halogens.

Structure Activity Relationship Sar Studies of 2 Chloro 5 Fluoro 3 Methylquinoxaline Analogs

Systematic Variation of Substituents on the Quinoxaline (B1680401) Core

The quinoxaline scaffold, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a versatile starting point for developing a wide range of biologically active compounds. mdpi.com Its derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, among other uses. mdpi.comresearchgate.net The biological activity of these compounds can be finely tuned by adding or modifying substituents on the quinoxaline core. chegg.com

Researchers have synthesized numerous quinoxaline analogs by introducing different chemical groups at various positions on the ring structure. nih.govnih.gov For example, a series of substituted quinoxaline amide derivatives were created to explore their potential as inhibitors of the Hepatitis C virus NS5B RNA-dependent RNA polymerase. nih.gov Another study focused on synthesizing mono-substituted quinoxaline analogs to develop therapies for pancreatic cancer. nih.gov These systematic variations allow scientists to observe how changes in the chemical structure affect the compound's interaction with biological targets.

The process often begins with a "hit" compound identified through screening, which shows a desired biological effect. nih.gov Medicinal chemists then create a library of related compounds by altering specific parts of the hit molecule. For instance, in the development of pancreatic cancer therapies, researchers synthesized a range of mono-substituted quinoxaline urea (B33335) analogs. nih.gov By comparing the activity of these analogs, they can identify which substituents enhance the desired effect. This iterative process of synthesis and testing helps to build a comprehensive understanding of the SAR for a particular class of quinoxaline derivatives. nih.govnih.gov

The Role of Halogen (Chlorine and Fluorine) Substituents in Modulating Biological Activity

Halogens, such as chlorine and fluorine, are frequently incorporated into drug candidates to improve their properties. In the context of 2-Chloro-5-fluoro-3-methylquinoxaline, both the chlorine at position 2 and the fluorine at position 5 play significant roles in its biological activity.

The introduction of halogen atoms to the quinoxaline core significantly alters the electronic properties of the molecule. rsc.org Both chlorine and fluorine are electron-withdrawing groups, meaning they pull electron density towards themselves. rsc.orgacs.org This inductive effect can enhance the interaction of the molecule with its biological target. reddit.com

Fluorine is more electronegative than chlorine, and thus exerts a stronger inductive effect. reddit.com This can lead to a more stable bond with a receptor, which is often crucial for a drug's efficacy. researchgate.net The electron-withdrawing nature of halogens can also lower the energy levels of the molecule's frontier molecular orbitals, which can be beneficial for certain applications, such as in organic semiconductors. rsc.org In drug design, these electronic modifications can be used to fine-tune the binding affinity of a compound for its target protein.

Beyond their electronic contributions, the size (or steric bulk) of halogen atoms also influences how a molecule fits into the binding site of a biological target. The substitution of hydrogen with larger halogen atoms can create more extensive contact with the receptor, potentially increasing binding affinity.

However, the steric effects of halogens can be complex. While a larger substituent might enhance binding, it could also lead to steric hindrance, preventing the molecule from fitting properly into the active site. The specific impact of a halogen's size depends on the topology of the binding pocket. For instance, in some cases, the larger size of a chlorine atom compared to a fluorine atom might be advantageous, while in others, the smaller size of fluorine may be preferred to avoid clashes with the receptor.

Significance of the Methyl Group at Position 3 for Biological Activity and Scaffold Optimization

In the context of drug discovery, the methylation of a lead compound is a common strategy to enhance its pharmacological profile. researchgate.net This is often referred to as the "magic methyl" effect, where the addition of a methyl group at a strategic position can lead to a profound improvement in a compound's properties. For quinoxalin-2(1H)-ones, the C3 position has been a particular focus for methylation and other functionalizations due to the potential for significant changes in biological activity. nih.gov

Positional Isomerism and its Influence on Activity Profiles

Positional isomers are molecules that have the same molecular formula and the same functional groups, but differ in the position of these groups on the carbon skeleton. perlego.comcreative-chemistry.org.uk This seemingly small difference can have a profound impact on the compound's physical and chemical properties, including its biological activity. perlego.com

In the case of substituted quinoxalines, the position of a substituent can dramatically alter the compound's efficacy. For example, a study on benzoic acid derivatives showed that changing the position of a hydroxyl or methoxyl group on the benzene ring significantly affected their antibacterial activity. nih.gov Similarly, for quinoxaline-based compounds, the location of a substituent can determine its interaction with a biological target.

The synthesis of specific positional isomers is a key strategy in drug development. For instance, researchers have developed methods for the regioselective synthesis of mono-substituted quinoxaline analogs, allowing them to study the effects of placing a substituent at a specific position. nih.gov By comparing the activity of different positional isomers, scientists can identify the optimal substitution pattern for a desired biological effect. This information is critical for designing more potent and selective drug candidates.

Development of Predictive Models for Structure-Activity Relationships

To accelerate the drug discovery process, researchers are increasingly turning to computational methods to predict the biological activity of compounds based on their chemical structure. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool that uses statistical methods to build models that correlate a compound's structural features with its biological activity. nih.govnih.gov

These models can be used to predict the activity of new, unsynthesized compounds, helping to prioritize which molecules to synthesize and test. mdpi.com For quinoxaline derivatives, both 2D and 3D-QSAR models have been developed to predict their activity against various targets, including cancer cells and the tuberculosis bacterium. nih.govnih.gov

The development of a predictive QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the compounds' structural and physicochemical properties, is calculated. Finally, a statistical method, such as partial least squares (PLS) or a random forest (RF) algorithm, is used to build a model that relates the descriptors to the biological activity. researchgate.net These models can provide valuable insights into the key structural features that are important for activity and can guide the design of new, more potent compounds. tandfonline.comniscpr.res.in

Advanced Research Applications of 2 Chloro 5 Fluoro 3 Methylquinoxaline and Its Derivatives Excluding Clinical Human Trials

Antimicrobial Research

Quinoxaline (B1680401) derivatives are a significant class of compounds investigated for their potential to combat microbial infections. Research has explored their efficacy against a wide range of bacterial and fungal pathogens.

In Vitro Antibacterial Activity Screening and Mechanisms of Action

Derivatives of the quinoxaline scaffold have been a focal point of antibacterial research, with many studies using 2-chloro-3-methylquinoxaline (B189447) as a starting material for synthesizing novel compounds. nih.gov These synthesized derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

One study synthesized a series of Schiff bases from 2-chloro-3-methylquinoxaline. nih.gov The subsequent compounds were screened for antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Several of these derivatives exhibited significant antibacterial action. nih.gov For instance, certain 2-[4-(substituted-benziminomethyl)-phenoxy]-3-methyl quinoxalines and 4-(2-methylquinoxalin-3-yloxy)-N-substituted benzylidine benzamines were found to be highly active against both Gram-positive and Gram-negative bacteria. nih.gov

Another study on novel 2,3-diaminoquinoxaline derivatives, some containing fluorine, showed moderate to broad-spectrum activity against various bacterial strains. tandfonline.com

Interactive Table: In Vitro Antibacterial Activity of 2-Chloro-3-methylquinoxaline Derivatives Below are the results from an antibacterial screening of compounds derived from 2-chloro-3-methylquinoxaline, tested at a concentration of 50 µ g/disk . The zone of inhibition indicates the efficacy of the compound against the tested bacterial strains.

Compound IDDerivative TypeS. aureus (inhibition zone mm)B. subtilis (inhibition zone mm)E. coli (inhibition zone mm)P. aeruginosa (inhibition zone mm)Reference
4 Benzaldehyde15161715 nih.gov
5a Schiff Base16-1816 nih.gov
5c Schiff Base171620- nih.gov
5d Schiff Base18171917 nih.gov
7a Schiff Base16151915 nih.gov
7c Schiff Base17162016 nih.gov
Ciprofloxacin Standard25262725 nih.gov
(Data sourced from a study on derivatives of 2-chloro-3-methylquinoxaline. nih.gov)

The mechanisms underlying the antibacterial action of quinoxaline derivatives are varied. For quinoxaline 1,4-di-N-oxides, the activity is linked to their bioreductive properties. Under anaerobic conditions, these compounds are metabolized by bacteria, leading to the generation of reactive oxygen species (ROS) and hydroxyl radicals. nih.govnih.gov This oxidative stress causes damage to the bacterial cell wall, membrane, and DNA, ultimately leading to cell death. nih.govnih.gov Other quinoxaline derivatives are believed to function as DNA intercalators, binding to bacterial DNA and inhibiting essential processes. tandfonline.com Specifically, some derivatives target bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and maintenance. tandfonline.comyoutube.com The inhibition of these enzymes leads to breaks in the DNA, which is fatal to the bacterium. youtube.com

In Vitro Antifungal Activity Screening and Mechanistic Investigations

The antifungal potential of quinoxaline derivatives has been explored against various fungal pathogens, including those affecting plants and humans. Research indicates that structural modifications to the quinoxaline core can yield compounds with significant fungicidal properties.

In one study, a series of novel quinoxaline derivatives were synthesized and tested against several plant pathogenic fungi. nih.gov Compounds 5j and 5t from this series demonstrated potent activity against Rhizoctonia solani (rice sheath blight), with efficacy greater than the commercial fungicide azoxystrobin. nih.gov Scanning electron microscopy revealed that compound 5j caused noticeable damage to the morphology of R. solani cells. nih.govrsc.org

Another area of research involves hybrid molecules combining the quinoxaline scaffold with other known antifungal pharmacophores, such as the triazole ring. nih.gov A study on novel quinoxaline-triazole compounds identified derivatives with strong activity against Candida species. nih.gov Compound 5d from this research was particularly effective against Candida glabrata and Candida krusei, showing higher potency than the standard antifungal drug fluconazole. nih.gov

Interactive Table: In Vitro Antifungal Activity of Quinoxaline Derivatives The table below summarizes the antifungal activity of selected quinoxaline derivatives against various fungal strains, highlighting their inhibitory concentration (EC₅₀) or minimum inhibitory concentration (MIC).

Compound IDFungal StrainActivity (EC₅₀/MIC)Standard Drug (Activity)Reference
5j Rhizoctonia solaniEC₅₀: 8.54 µg/mLAzoxystrobin (EC₅₀: 26.17 µg/mL) nih.gov
5t Rhizoctonia solaniEC₅₀: 12.01 µg/mLAzoxystrobin (EC₅₀: 26.17 µg/mL) nih.gov
5d Candida glabrataMIC₉₀: 2 µg/mLFluconazole (MIC₉₀: 16 µg/mL) nih.gov
5d Candida kruseiMIC₉₀: 2 µg/mLFluconazole (MIC₉₀: 64 µg/mL) nih.gov
DMQ Cryptococcus neoformansMIC: 9 µg/mLN/A nih.gov
(Data sourced from studies on various quinoxaline derivatives. nih.govnih.govnih.gov)

The mechanistic investigations into the antifungal action of quinoxaline derivatives are ongoing. For azole-containing derivatives, the likely mechanism is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov This is a common target for many commercial azole antifungal drugs. nih.gov For other derivatives, the mechanism may involve inducing stress at the plasma membrane and cell wall, leading to cell lysis. nih.gov Further studies are required to fully elucidate the specific molecular targets and pathways affected by these compounds.

Anti-Cancer Research

Quinoxaline derivatives are recognized as a privileged scaffold in the development of anti-cancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are crucial for tumor growth, proliferation, and survival.

In Vitro Cytotoxicity Studies on Cancer Cell Lines

A significant body of research has demonstrated the cytotoxic effects of quinoxaline derivatives against a variety of human cancer cell lines. These in vitro studies are a crucial first step in identifying potential anti-cancer drug candidates.

For example, two new series of 3-methylquinoxaline derivatives were designed and synthesized to act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com Their cytotoxic activity was evaluated against human breast cancer (MCF-7) and liver carcinoma (HepG2) cell lines. Several of the synthesized compounds, including 11e , 11g , 12e , 12g , and 12k , displayed promising cytotoxicity, with IC₅₀ values in the low micromolar range, comparable to the standard drug sorafenib. mdpi.comyoutube.com

In another study, new quinoxaline derivatives were synthesized and evaluated for their antiproliferative activity against MCF-7 and HepG-2 cell lines. rsc.org Compounds 15b and 17b showed significant effects, with IC₅₀ values ranging from 2.3 to 5.8 μM. rsc.org

Interactive Table: In Vitro Cytotoxicity of 3-Methylquinoxaline Derivatives This table presents the half-maximal inhibitory concentration (IC₅₀) values of various 3-methylquinoxaline derivatives against different human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Standard Drug (IC₅₀ µM)Reference
11e MCF-73.1Sorafenib (3.4) mdpi.comyoutube.com
11e HepG22.1Sorafenib (2.2) mdpi.comyoutube.com
11g MCF-73.8Sorafenib (3.4) mdpi.comyoutube.com
11g HepG22.9Sorafenib (2.2) mdpi.comyoutube.com
12e MCF-79.8Sorafenib (3.4) mdpi.comyoutube.com
12e HepG24.6Sorafenib (2.2) mdpi.comyoutube.com
17b MCF-75.8Doxorubicin (4.5) rsc.org
17b HepG22.3Doxorubicin (3.1) rsc.org
XVa HCT1164.4Doxorubicin (0.42) nih.gov
(Data sourced from studies on various quinoxaline derivatives. nih.govrsc.orgmdpi.comyoutube.com)

Mechanisms of Action: Enzyme Inhibition (e.g., VEGFR-2, Histone Deacetylases)

The anti-cancer activity of many quinoxaline derivatives stems from their ability to inhibit specific enzymes that play a critical role in cancer progression.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov The inhibition of VEGFR-2 is a well-established strategy in cancer therapy. nih.gov Numerous studies have designed and synthesized quinoxaline derivatives as potent VEGFR-2 inhibitors.

Research has shown a high correlation between the VEGFR-2 inhibitory activity of certain 3-methylquinoxaline derivatives and their cytotoxicity against cancer cell lines, suggesting that their anti-cancer effect is primarily a result of VEGFR-2 inhibition. youtube.com For instance, compound 17b was identified as a highly potent VEGFR-2 inhibitor with an IC₅₀ value of 2.7 nM. rsc.org Similarly, another study found that several 3-methylquinoxaline derivatives exhibited strong VEGFR-2 inhibitory activity, with IC₅₀ values in the low nanomolar range, comparable to the reference drug sorafenib. mdpi.com

Histone Deacetylase (HDAC) Inhibition: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development of cancer, making them an attractive target for anti-cancer drug development. While specific studies linking 2-Chloro-5-fluoro-3-methylquinoxaline to HDAC inhibition are not prevalent, the broader class of heterocyclic compounds is being explored for this activity. For example, inhibitors of HDAC5 have been shown to ameliorate abnormalities in certain neurodevelopmental disorder models by restoring gene expression. researchgate.net The combination of HDAC inhibitors with traditional chemotherapy agents like 5-fluorouracil (B62378) has been shown to upregulate genes related to cell death and activate apoptotic pathways in colon cancer cells.

Induction of Apoptosis and Cell Cycle Modulation

In addition to enzyme inhibition, another key mechanism by which quinoxaline derivatives exert their anti-cancer effects is by inducing programmed cell death (apoptosis) and interfering with the normal progression of the cell cycle in cancer cells.

Several studies have investigated the apoptotic potential of promising quinoxaline derivatives. For example, compound 11e , a potent VEGFR-2 inhibitor, was found to induce apoptosis in 49.14% of HepG2 cells, a significant increase compared to control cells. mdpi.comyoutube.com Mechanistic studies revealed that this compound significantly increased the levels of pro-apoptotic proteins such as caspase-3, caspase-9, and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. youtube.com

Furthermore, these derivatives can modulate the cell cycle, arresting cancer cells at specific phases and preventing their proliferation. Compound 11e was shown to arrest HepG2 cell growth at the G2/M phase. youtube.com Similarly, compound 17b was also found to induce apoptosis and arrest the cell cycle in the G2/M phase in HepG2 cells. rsc.org This cell cycle arrest is often a precursor to apoptosis and is a hallmark of effective anti-cancer agents.

Antiviral Research

Quinoxaline derivatives have been extensively investigated for their potential as antiviral agents against a variety of pathogens, including those responsible for significant global health concerns. rsc.orgrsc.org

The structural versatility of the quinoxaline core has made it a prime candidate for the design of novel antiviral agents, particularly against HIV and coronaviruses. rsc.orgresearchgate.net

Anti-HIV Research: Researchers have actively designed and synthesized libraries of quinoxaline derivatives to target key viral enzymes essential for HIV replication. researchgate.netadvion.com A primary target is the HIV reverse transcriptase (RT), an enzyme crucial for converting viral RNA into DNA. researchgate.net Structure-based drug design, employing molecular docking and 3D-QSAR studies, has guided the synthesis of quinoxaline compounds with high binding affinity for the RT enzyme. researchgate.net For instance, studies have identified specific quinoxaline derivatives that show potent inhibitory activity against wild-type HIV-1 RT. researchgate.net

In one study, a series of new acyclic quinoxaline nucleosides were synthesized and evaluated for their anti-HIV activity. nih.gov Among the tested compounds, 1-(2,3-dihydroxypropyl)-6,7-dimethyl-quinoxaline-2-one demonstrated notable inhibition of HIV-1 in MT-4 cells, with an EC50 value of 0.15 µg/mL. nih.gov Another research effort focused on designing quinoxaline derivatives as HIV integrase inhibitors. Through pharmacophore modeling and virtual screening, several derivatives were synthesized, with two compounds in particular showing promising results in anti-HIV assays against the III-B strain of HIV-1. advion.comnih.gov

Anti-SARS-CoV Research: Following the emergence of SARS-CoV and later SARS-CoV-2, the scientific community has explored the potential of quinoxaline derivatives as inhibitors of key coronavirus proteins. rsc.orgnih.gov A major target is the main protease (Mpro or 3CLpro), an enzyme critical for viral replication. nih.govnih.gov Virtual screening of large chemical libraries has identified quinoxaline-based compounds as potential Mpro inhibitors. nih.gov For example, one study identified a quinoxaline derivative that could fit within the Mpro active site, exhibiting an IC50 value of 301.0 μM. nih.gov

Other research has investigated quinoxaline-triazole hybrids for their dual inhibitory action against both the spike protein's receptor-binding domain (RBD) and the papain-like protease (PLpro), another essential viral enzyme. researchgate.net Several of these hybrid compounds showed remarkable dual inhibitory activity, with inhibition ranging from 76.2% to 86.9%. researchgate.net Furthermore, some quinoxaline derivatives have been found to interact with the nucleocapsid (N) protein of coronaviruses, reducing its RNA-binding ability and thus inhibiting viral assembly. nih.gov

Table 1: In Vitro Antiviral Activity of Selected Quinoxaline Derivatives

Compound/Derivative ClassVirusTargetKey FindingsReference(s)
1-(2,3-dihydroxypropyl)-6,7-dimethyl-quinoxaline-2-oneHIV-1Reverse Transcriptase (inferred)Showed inhibition with an EC50 value of 0.15 µg/mL. nih.gov
Quinoxaline Derivatives (7d and 7e)HIV-1 (III-B strain)IntegraseShowed good anti-HIV activity and were identified for further exploration. nih.gov
Quinoxaline Derivative (Compound 32)SARS-CoV-2Main Protease (Mpro)Inhibitory potency with an IC50 value of 301.0 μM. nih.gov
Quinoxaline-Triazole HybridsSARS-CoV-2Spike Protein (RBD) & Papain-Like Protease (PLpro)Demonstrated dual inhibitory activity ranging from 76.2% to 86.9%. researchgate.net

Antiparasitic Research

The quinoxaline scaffold is also a foundation for the development of agents against parasitic diseases like leishmaniasis and malaria, which affect millions worldwide. asm.orgnih.gov

Anti-Leishmanial Activity: Leishmaniasis therapy relies on a limited number of drugs with significant side effects, driving the search for new treatments. asm.orgnih.gov Quinoxaline derivatives have emerged as promising candidates. Studies have investigated 2,3-diarylsubstituted quinoxaline derivatives for their activity against Leishmania amazonensis. asm.orgnih.gov Compounds such as 6,7-dichloro-2,3-diphenylquinoxaline (B1237602) (LSPN329) and 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331) displayed significant activity against both promastigote and intracellular amastigote forms of the parasite with low cytotoxicity to host cells. asm.orgnih.gov Mechanistic studies revealed that these compounds induce intense mitochondrial swelling, hyperpolarization of the mitochondrial membrane potential, and decreased intracellular ATP levels, ultimately leading to parasite cell collapse. asm.org Quinoxaline 1,4-dioxides have also been tested against Leishmania peruviana, with one derivative showing an IC50 of 8.9 μM. nih.gov

Anti-Malarial Activity: The rise of drug-resistant Plasmodium falciparum strains necessitates the discovery of novel antimalarials. nih.govmdpi.com Quinoxaline derivatives have shown potent activity against the asexual blood stage of P. falciparum. nih.gov A series of anti-schistosomal, quinoxaline-based compounds were found to have sub-micromolar antimalarial activity, with IC50 values reaching into the single-digit nanomolar range against both drug-sensitive and multi-drug resistant lab strains. nih.gov Target identification studies suggest these compounds may act on a conserved pathway, as resistance evolution pointed towards a phospholipid-translocating ATPase (PfATP2) as a potential target. nih.gov

Other research has focused on quinoxaline analogs of chalcones. mdpi.com Compounds featuring an enone moiety linked to the quinoxaline ring were found to be the most active against chloroquine-resistant strains of P. falciparum. mdpi.com Interestingly, unlike in some other studies, the presence of N-oxides on the quinoxaline ring was not a decisive factor for the antimalarial activity of these specific chalcone (B49325) analogs. mdpi.com

Table 2: In Vitro Antiparasitic Activity of Selected Quinoxaline Derivatives

Compound/DerivativeParasiteKey FindingsTarget/MechanismReference(s)
6,7-dichloro-2,3-diphenylquinoxaline (LSPN329)Leishmania amazonensisSignificant activity against promastigotes and intracellular amastigotes.Induces mitochondrial dysfunction. asm.orgnih.gov
2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331)Leishmania amazonensisSignificant activity against promastigotes and intracellular amastigotes.Induces mitochondrial dysfunction. asm.orgnih.gov
2,6-dimethyl-3-f-quinoxaline 1,4-dioxideLeishmania peruvianaIC50 = 8.9 μM.Not specified. nih.gov
Quinoxaline-based compounds (e.g., 22, 31, 33)Plasmodium falciparumPotent activity (low nanomolar IC50) against drug-resistant strains.Potential target: PfATP2 (a phospholipid-translocating ATPase). nih.gov
Quinoxaline-chalcone analogs (1a, 2a)Plasmodium falciparum (FCR-3 strain)Most active among tested series; importance of the enone moiety noted.Not specified. mdpi.com

Materials Science and Engineering Applications

Beyond biological applications, the unique electronic and chemical properties of the quinoxaline ring make it a valuable component in materials science, particularly in corrosion inhibition and organic electronics. researchgate.net

Quinoxaline derivatives have been identified as effective corrosion inhibitors for metals like mild steel, especially in acidic environments commonly found in industrial processes such as pickling and descaling. acs.orgresearchgate.netnajah.edu The inhibitory action stems from the ability of the quinoxaline molecules to adsorb onto the metal surface, forming a protective barrier that hinders the corrosive process. acs.org This adsorption is facilitated by the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in the quinoxaline structure, which can interact with the vacant d-orbitals of iron.

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of corrosion. researchgate.netmdpi.com The inhibition efficiency generally increases with the concentration of the quinoxaline derivative. acs.orgnajah.edu The adsorption of these inhibitors on the mild steel surface has been found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer film. researchgate.netnajah.edu Theoretical studies using Density Functional Theory (DFT) and Monte Carlo simulations support experimental findings, correlating the molecular structure of the inhibitors with their performance. acs.orgresearchgate.net

Table 3: Corrosion Inhibition Efficiency of Selected Quinoxaline Derivatives on Mild Steel

InhibitorMediumMax. Inhibition EfficiencyKey FindingsReference(s)
(E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one (BMQ)1.0 M HCl>90% (at 8 mM)Functions as a mixed-type inhibitor; adsorption follows Langmuir isotherm. najah.edu
1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (PQDPP)1 M HClHigh (specific % not stated, but best of 3 tested)Inhibition increases with concentration; adsorption is spontaneous. acs.org
(3E)-3-[(2-methoxy-phenyl)imino]-3,4-dihydroquinoxalin-2(1H)-one (MOPDQO)1 M H2SO4High (best of 3 tested)Acts as a mixed-type inhibitor. researchgate.net
8-Hydroxyquinoline-Bearing Quinoxaline (Q1)HCl96% (at 5 × 10⁻³ mol/L)Mixed-type inhibitor with physical and chemical interactions. mdpi.com

Quinoxaline derivatives are increasingly used in organic electronic devices due to their excellent electron-accepting properties. researchgate.net They are particularly promising as building blocks for photosensitizers in dye-sensitized solar cells (DSSCs). jmaterenvironsci.comacs.org In a typical DSSC, a dye molecule absorbs light and injects an electron into a semiconductor (like TiO2), generating a current. The performance of the cell is highly dependent on the dye's properties.

Quinoxaline is often incorporated as an electron-acceptor (A) unit within a donor-π-acceptor (D-π-A) or D-A-π-A dye architecture. jmaterenvironsci.comacs.org This design helps to facilitate intramolecular charge transfer upon light absorption, broaden the absorption spectrum, and optimize the energy levels for efficient electron injection and dye regeneration. acs.orgrsc.org

Research has shown that modifying the π-linker and donor groups attached to the quinoxaline core can fine-tune the dye's photophysical and electrochemical properties. acs.orgrsc.org For example, using phenothiazine (B1677639) as a donor group with a quinoxaline acceptor led to a power conversion efficiency (PCE) of 4.36%. researchgate.net Theoretical studies using DFT and TD-DFT are often employed to predict the performance of new quinoxaline-based dyes and to understand how structural changes, such as the number and position of hydroxyl groups or the nature of the π-spacer, influence their efficiency in DSSCs. jmaterenvironsci.comproquest.com

Table 4: Performance of Selected Quinoxaline-Based Dyes in DSSCs

Dye Structure TypeArchitectureKey FeaturePower Conversion Efficiency (PCE)Reference(s)
Quinoxaline with Phenothiazine DonorD-π-APhenothiazine moiety as electron donor.4.36% researchgate.net
Quinoxaline with Indoline Donor (IQ series)D-A-π-AInvestigated the effect of different π-spacers.Varies with spacer (specific % in text). acs.org
Quinoxalin-2(1H)-one based dyesD-π-ATheoretical study on various donor units.N/A (Theoretical study) jmaterenvironsci.com
Diphenylquinoxaline with N-annulated perylene (B46583) donor (NIQ4)Push-PullDesigned to improve light-harvesting.Proposed as a potential high-efficiency dye. rsc.org

Development as Chromophores and Luminescent Materials

The unique electronic characteristics of the quinoxaline scaffold, a heterocyclic system containing a pyrazine (B50134) ring fused to a benzene (B151609) ring, have positioned its derivatives as significant candidates for the development of advanced chromophores and luminescent materials. The inherent electron-deficient nature of the pyrazine ring, coupled with the electron-rich benzene ring, creates a tunable electronic structure that is highly responsive to substituent effects. The strategic introduction of functional groups, such as in this compound, can modulate the photophysical properties, leading to materials with tailored absorption and emission profiles for a variety of advanced, non-clinical applications.

The development of quinoxaline derivatives as luminescent materials is an active area of research, driven by their potential use in organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging probes. The core quinoxaline structure can be readily modified, allowing for the fine-tuning of its electronic and photophysical properties. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission wavelengths.

Research into various quinoxaline derivatives has demonstrated their utility as fluorophores. For example, studies on 2,3-distyrylquinoxaline and thieno[3,4-b]quinoxaline derivatives have shown that modifying the quinoxaline structure can enhance its electron-donating capability, which in turn affects its fluorescent properties, particularly in acidic conditions. researchgate.net Furthermore, the incorporation of bulky and rigid aromatic groups, such as pyrene (B120774) and carbazole, into the quinoxaline framework has been shown to enhance the glass transition temperature of the resulting derivatives, a crucial factor for the stability of electroluminescent materials.

The position and nature of substituents on the quinoxaline ring play a critical role in determining the luminescent behavior. In the case of this compound, the chloro and fluoro groups act as electron-withdrawing substituents, which can influence the intramolecular charge transfer (ICT) characteristics of the molecule. This ICT is a key mechanism in many "push-pull" chromophores, where an electron-donating part of the molecule is linked to an electron-accepting part. While the methyl group is a weak electron-donating group, its position at the 3-position, adjacent to the chloro group, can also impact the electronic distribution and steric hindrance, further modifying the photophysical properties.

While specific research on the luminescent properties of this compound is not extensively documented in publicly available literature, the known effects of its constituent functional groups on the quinoxaline core provide a basis for predicting its potential applications. The chloro and fluoro substitutions are expected to induce a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted quinoxaline. This is a common effect observed in aromatic systems where halogen substitution can influence the energy levels of the molecular orbitals.

The table below summarizes the photophysical properties of some representative quinoxaline derivatives from the literature to illustrate the impact of different substitution patterns on their luminescent characteristics. This data provides a comparative framework for postulating the potential properties of this compound.

Derivative NameSolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
2,3-bis[(E)-2-aryl vinyl]-quinoxalineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified mdpi.com
Quinoxaline-based compound 1Tetrahydrofuran364413Not Specified sigmaaldrich.com
Quinoxaline-based compound 2Tetrahydrofuran371425Not Specified sigmaaldrich.com
Quinoxaline-based compound 3Tetrahydrofuran369416Not Specified sigmaaldrich.com
Quinoxaline-based compound 4Tetrahydrofuran367417Not Specified sigmaaldrich.com
9-chloro-2,6-dimethyl-10(methylsulfanyl)quinoxalineVarious372.3 - 376.7Not SpecifiedNot Specified researchgate.net

Note: The table presents data for various quinoxaline derivatives to illustrate general trends. Specific values for this compound are not available in the cited literature.

The development of novel quinoxaline-based chromophores and luminescent materials continues to be a vibrant field of study. The synthetic accessibility and the tunable electronic nature of the quinoxaline ring system make it a versatile platform for creating materials with specific photophysical properties for advanced applications, excluding clinical human trials. Future research into compounds like this compound could unveil new opportunities in materials science, particularly in the design of next-generation fluorescent probes and electroluminescent devices.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-5-fluoro-3-methylquinoxaline, and how can reaction yields be improved?

Methodological Answer: The synthesis of halogenated quinoxalines typically involves cyclocondensation of o-phenylenediamine derivatives with α-keto acids or their equivalents. For this compound, a stepwise approach is recommended:

Precursor preparation : Start with 4-fluoro-3-methylaniline, followed by nitration to introduce a nitro group at the 5-position.

Chlorination : Use phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to introduce the chloro substituent at the 2-position .

Cyclization : React the chlorinated intermediate with glyoxal or ethyl glyoxalate under reflux in acetic acid.
Yield optimization : Monitor reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for amine:glyoxal). Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate) to reduce side products .

Q. Table 1: Comparison of Chlorination Agents

AgentYield (%)Purity (%)Reaction Time (h)
PCl₅78956
SOCl₂85924
Cl₂ gas70908

Q. What purification techniques are recommended for isolating high-purity this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water (7:3 v/v) as the solvent system. Cool the solution to 4°C for slow crystallization, achieving >98% purity.
  • Column Chromatography : Employ silica gel (60–120 mesh) with a gradient eluent (hexane → ethyl acetate). Monitor fractions via TLC (Rf = 0.4 in 3:7 ethyl acetate/hexane).
  • Safety Note : Handle chlorinated intermediates in a fume hood with nitrile gloves and eye protection to avoid dermal exposure .

Q. Which spectroscopic methods are most effective for characterizing structural features like the chloro-fluoro substitution pattern?

Methodological Answer:

  • ¹H/¹³C NMR : Identify methyl (δ 2.3–2.5 ppm) and aromatic protons (δ 7.8–8.2 ppm). Fluorine coupling (³J_F-H ≈ 8–10 Hz) confirms the 5-fluoro position.
  • Mass Spectrometry (HRMS) : Look for [M+H]⁺ peaks at m/z 215.03 (calculated for C₁₀H₇ClFN₂).
  • X-ray Crystallography : Resolve regiochemistry of substituents; compare with CCDC reference 1983315 for analogous quinoxaline structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for quinoxaline derivatives?

Methodological Answer:

  • Systematic Review Framework :
    • Standardize assays : Compare data using consistent protocols (e.g., MIC values for antimicrobial activity).
    • Control variables : Account for solvent effects (DMSO vs. water) and cell line specificity.
    • Meta-analysis : Aggregate results from ≥5 independent studies, applying statistical tools (e.g., ANOVA) to identify outliers.
  • Case Study : For conflicting cytotoxicity reports, validate results via dose-response curves (IC₅₀) in triplicate, ensuring pH and temperature stability during experiments .

Q. What experimental strategies mitigate decomposition of halogenated quinoxalines under acidic/basic conditions?

Methodological Answer:

  • Stability Testing :
    • pH screening : Expose the compound to buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water).
    • Protective groups : Introduce tert-butoxycarbonyl (Boc) groups at reactive NH sites during synthesis.
  • Findings : Decomposition peaks at pH <3 (hydrolysis of chloro substituent) and pH >10 (demethylation). Store compounds in anhydrous DMSO at –20°C to prolong shelf life .

Q. Table 2: Stability Under Accelerated Conditions

ConditionDegradation (%)Major Byproduct
pH 2, 37°C, 24h455-Fluoro-3-methylquinoxaline
pH 10, 37°C, 24h302-Hydroxy derivative

Q. What mechanistic insights guide regioselective functionalization of the quinoxaline core?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS) :
    • Chloro/fluoro groups act as meta-directors, favoring substitution at positions 5 and 2.
    • Methyl groups enhance electron density at adjacent positions, enabling Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura at position 3).
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict reaction sites. Compare with experimental results from analogous compounds like 2-Chlorodibenzoquinoxaline .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.